![molecular formula C22H15BrN4OS B2757143 6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 835907-37-4](/img/structure/B2757143.png)
6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H15BrN4OS and its molecular weight is 463.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, highlighting its therapeutic potential in various medical fields.
Structural Characteristics
This compound features a chromeno core fused with a triazolo-pyrimidine moiety , along with a bromophenyl and thiophenyl substituent. The unique arrangement of these functional groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require specific conditions to optimize yield and purity. Key steps include:
- Formation of the Chromeno Core : Utilizing appropriate reagents to establish the chromeno structure.
- Introduction of Substituents : Employing electrophilic aromatic substitution or other methods to introduce the bromophenyl and thiophenyl groups.
- Triazolo-Pyrimidine Fusion : This critical step involves cyclization processes that form the triazolo-pyrimidine structure.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, the incorporation of a thiophene ring has been linked to enhanced antibacterial activities against various pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy.
Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 0.625 | 0.625 |
Fluconazole | – | 0.625 |
Antitumor Activity
Compounds containing the triazolo-pyrimidine structure have shown potential as antitumor agents by inhibiting key enzymes involved in cancer progression . The mechanism often involves interference with DNA synthesis and cell division processes.
Analgesic and Anti-inflammatory Effects
Thiophene derivatives are known for their analgesic and anti-inflammatory properties . Research has demonstrated that these compounds can modulate pain pathways and inflammatory responses through various mechanisms including inhibition of cyclooxygenase enzymes.
Case Studies
In a recent study investigating the biological activity of similar compounds, researchers synthesized several derivatives and assessed their effects on cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity profiles against different cancer types .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with specific biological targets . These studies provide insights into binding affinities and help identify potential active sites on target proteins.
Eigenschaften
IUPAC Name |
9-(3-bromophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4OS/c23-14-6-3-5-13(11-14)21-18-19(15-7-1-2-8-16(15)28-21)26-22-24-12-25-27(22)20(18)17-9-4-10-29-17/h1-12,20-21H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKXVVMXAXMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(O2)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.